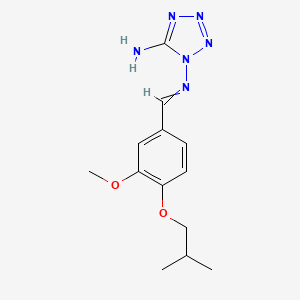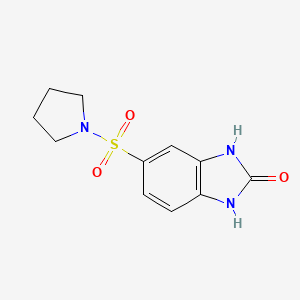
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, also known as Prometryne, is a herbicide that is commonly used in agricultural practices to control weeds. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Prometryne has been widely used in various crops, including cotton, corn, soybeans, and sugar beets. The purpose of
作用機序
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it blocks the transfer of electrons from photosystem II to photosystem I, which disrupts the production of ATP and NADPH. This disruption ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea can cause eye and skin irritation, respiratory distress, and gastrointestinal distress. Chronic exposure to N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been linked to developmental and reproductive toxicity in animals. In plants, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been shown to cause chlorosis, necrosis, and stunting.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is a useful tool for studying plant physiology and herbicide resistance. Its specificity for the photosynthetic electron transport chain makes it a valuable tool for studying the mechanisms of photosynthesis. However, its toxicity and potential for non-target effects limit its use in certain experiments.
将来の方向性
There are several areas of future research for N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea. One area of interest is the development of new formulations that reduce its potential for non-target effects. Another area of research is the study of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea resistance in weeds and the development of new herbicides that can overcome this resistance. Additionally, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea may have potential applications in the field of environmental remediation, particularly for the removal of herbicides from contaminated soil and water.
合成法
The synthesis of N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea involves the reaction of 4-methylphenyl isothiocyanate with 2-phenoxyaniline in the presence of a base. The reaction produces N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea, which is then purified by recrystallization. The yield of the synthesis process is typically around 70%.
科学的研究の応用
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea is also used in combination with other herbicides to enhance its efficacy. In addition to its use in agriculture, N-(4-methylphenyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in environmental remediation and as a tool for studying plant physiology.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-11-13-16(14-12-15)21-20(24)22-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLALAYYQIIXYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)




![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)


![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
